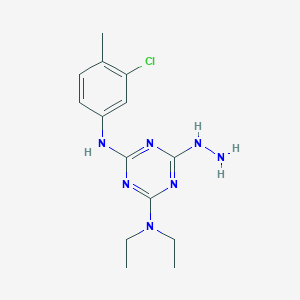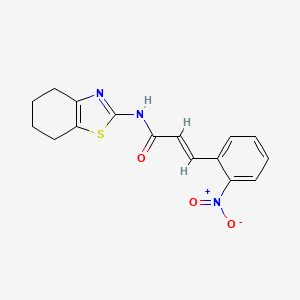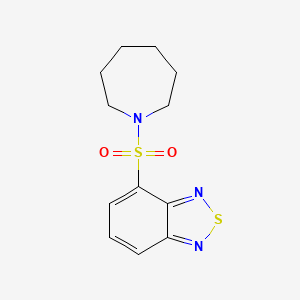
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine, also known as CMH or Chloromethyl H, is a chemical compound with potential applications in various scientific research fields. CMH is a triazine-based compound that has been shown to exhibit unique biological properties, making it a promising candidate for use in a range of applications.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to induce cell cycle arrest in cancer cells, leading to cell death. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for use in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine for use in lab experiments is its potent anti-cancer activity. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. One area of research is in the development of novel anti-cancer therapies based on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Researchers are currently exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, researchers are also exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, researchers are also exploring the potential use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Synthesis Methods
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylbenzyl chloride with hydrazine hydrate, followed by reaction with diethyl malonate and ammonium acetate. The resulting product is then subjected to cyclization and further reaction with hydrazine hydrate to yield N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Other methods of synthesis have also been reported, including the reaction of 3-chloro-4-methylphenylhydrazine with diethyl malonate and ammonium acetate.
Scientific Research Applications
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been studied extensively for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN7/c1-4-22(5-2)14-19-12(18-13(20-14)21-16)17-10-7-6-9(3)11(15)8-10/h6-8H,4-5,16H2,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHRJSYTQVGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)





![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
